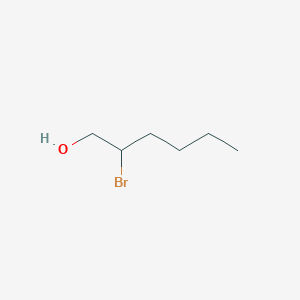

1-Hexanol, 2-bromo-

Description

Historical Context and Chemical Significance of Bromoalcohols

Bromoalcohols, a specific class of halogenated alcohols, have a rich history in organic chemistry. Their synthesis and reactions have been explored for over a century, contributing significantly to the development of synthetic methodologies. openaccessjournals.com Historically, the preparation of bromoalcohols, often referred to as bromohydrins, was a classic method for the functionalization of alkenes. This reaction typically involves the addition of bromine in the presence of water, leading to the formation of a bromonium ion intermediate, which is then attacked by a water molecule. brainly.com

The significance of bromoalcohols lies in their ability to serve as precursors to a variety of other functional groups. For instance, treatment with a base can lead to the formation of epoxides, which are highly valuable intermediates in organic synthesis. The bromine atom can also be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities into the molecule. nih.gov This versatility has made bromoalcohols indispensable tools for synthetic chemists.

Scope and Contemporary Research Directions in 2-Bromo-1-hexanol Chemistry

The specific compound, 1-Hexanol (B41254), 2-bromo- (also known as 2-bromo-1-hexanol), has garnered attention in contemporary research due to its potential applications as a synthetic intermediate. chemspider.com Current research focuses on developing efficient and stereoselective methods for its synthesis and exploring its utility in the construction of more complex molecular architectures.

One of the primary research directions involves the controlled synthesis of 2-bromo-1-hexanol. For example, the reaction of 1-hexene (B165129) with bromine in an aqueous environment preferentially forms 1-bromo-2-hexanol through an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. brainly.com Researchers are continually seeking to improve the yield and selectivity of such reactions. researchgate.net

Furthermore, 2-bromo-1-hexanol is a valuable precursor in various organic transformations. The hydroxyl group can be oxidized to form the corresponding aldehyde, 2-bromohexanal (B3255019), or further to 2-bromohexanoic acid. nih.govgoogle.com The bromine atom, being a good leaving group, can be substituted by various nucleophiles to introduce new functional groups. These reactions open up pathways to a diverse range of compounds with potential biological or material properties.

Physicochemical Properties of 1-Hexanol, 2-bromo-

The properties of 1-Hexanol, 2-bromo- are crucial for its handling and application in synthesis. Below is a table summarizing some of its key physicochemical data.

| Property | Value |

| Molecular Formula | C6H13BrO |

| Molecular Weight | 181.07 g/mol nih.gov |

| CAS Number | 112586-72-8 chemsrc.com |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| LogP | 1.93240 chemsrc.com |

This table contains data compiled from various chemical databases. chemspider.comnih.govchemsrc.comnih.gov

Spectroscopic Data of 1-Hexanol, 2-bromo-

Spectroscopic techniques are essential for the identification and characterization of 1-Hexanol, 2-bromo-. Key spectroscopic data are presented below.

| Spectrum Type | Description |

| ¹³C NMR | Spectra available for 1-Bromo-2-hexanol. spectrabase.com |

| Mass Spectrometry (GC) | Spectra available for 1-Bromo-2-hexanol. spectrabase.com |

| Infrared (IR) | Vapor phase IR spectra available for 1-Bromo-2-hexanol. spectrabase.com |

Spectroscopic data is crucial for confirming the structure of the synthesized compound. spectrabase.com

Synthesis and Reactions of 1-Hexanol, 2-bromo-

The synthesis of vicinal bromoalcohols like 1-Hexanol, 2-bromo- and its regioisomer 1-bromo-2-hexanol are classic examples of electrophilic addition to alkenes. The reaction of 1-hexene with a source of electrophilic bromine in the presence of water as a nucleophile is a common method. brainly.com The regioselectivity of this reaction is governed by the formation of the more stable carbocation intermediate, leading to the preferential formation of 1-bromo-2-hexanol. brainly.com

1-Hexanol, 2-bromo- can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

Oxidation: The primary alcohol group can be oxidized to form 2-bromohexanal or further to 2-bromohexanoic acid, depending on the oxidizing agent and reaction conditions. nih.govacs.org

Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the 2-position.

Epoxidation: Treatment with a base can lead to intramolecular displacement of the bromide by the alkoxide, forming an epoxide ring.

Structure

3D Structure

Properties

IUPAC Name |

2-bromohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-2-3-4-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTQSJGIFBAXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449191 | |

| Record name | 1-Hexanol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112586-72-8 | |

| Record name | 1-Hexanol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Hexanol and Analogous Bromoalcohols

Direct Functionalization and Halohydrin Formation

The synthesis of bromoalcohols, such as 2-bromo-1-hexanol, can be achieved through the direct addition of bromine and a hydroxyl group across a carbon-carbon double bond. This process, known as halohydrin formation, is a cornerstone of alkene chemistry. The regiochemical and stereochemical outcomes are dictated by the reaction mechanism and the choice of reagents.

Regioselective Halogenation of Unsaturated Hydrocarbons

The reaction of an alkene with a halogen, typically bromine (Br₂) or chlorine (Cl₂), in the presence of water as a nucleophilic solvent yields a halohydrin. masterorganicchemistry.combyjus.com The mechanism for this reaction involves the electrophilic attack of bromine on the alkene's π-bond to form a cyclic bromonium ion intermediate. jove.com This three-membered ring is then opened by a nucleophilic attack from a water molecule.

For an unsymmetrical alkene like 1-hexene (B165129), the regioselectivity of the water molecule's attack is critical. The reaction generally follows Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion. leah4sci.comlibretexts.org This is because the more substituted carbon can better stabilize the partial positive charge that develops during the transition state of the ring-opening. jove.comleah4sci.com Consequently, the reaction of 1-hexene with bromine and water predominantly yields 1-bromo-2-hexanol, the regioisomer of the target compound. byjus.comleah4sci.com

To achieve the anti-Markovnikov addition required to form 2-bromo-1-hexanol from 1-hexene, alternative methods would be necessary. While reagents like N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (B87167) are used for bromohydrin formation, the standard outcome still favors Markovnikov addition. libretexts.org The synthesis of 2-bromo-1-hexanol via this pathway remains a significant regiochemical challenge.

Stereocontrolled Synthesis of Halohydrins from Epoxides

A highly effective and regiocontrolled method for synthesizing 2-bromo-1-hexanol is through the ring-opening of 1,2-epoxyhexane (B74757). byjus.com Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to their inherent ring strain. libretexts.org The reaction can be catalyzed by either acid or base, with the choice of catalyst profoundly influencing the regiochemical outcome. chemistrysteps.comlibretexts.org

Under acidic conditions, the epoxide oxygen is first protonated by an acid, such as hydrobromic acid (HBr), creating a better leaving group. chemistrysteps.commasterorganicchemistry.com The protonated epoxide is then attacked by the nucleophile, in this case, a bromide ion. The mechanism is considered a hybrid between an Sₙ1 and Sₙ2 reaction. libretexts.org While the nucleophile attacks from the backside (anti-addition), characteristic of an Sₙ2 pathway, the regioselectivity is governed by Sₙ1-like factors. ucalgary.ca The transition state involves a significant build-up of positive charge on the carbon atoms of the epoxide ring. libretexts.org

In the acid-catalyzed opening of an unsymmetrical epoxide, the nucleophile preferentially attacks the more substituted carbon atom. masterorganicchemistry.comd-nb.info For 1,2-epoxyhexane, the C2 carbon is more substituted than the C1 carbon. The C-O bond to the more substituted carbon is weaker, and this carbon can better stabilize the developing positive charge in the Sₙ1-like transition state. libretexts.orgucalgary.ca Therefore, the bromide ion attacks the C2 position, leading to the cleavage of the C2-O bond and the formation of 2-bromo-1-hexanol as the major product. chemistrysteps.comyoutube.com This provides a reliable and regioselective route to the desired compound, in contrast to the base-catalyzed opening, which would involve attack at the less sterically hindered C1 carbon to yield 1-bromo-2-hexanol. libretexts.org

| Conditions | Nucleophile | Site of Attack | Major Product |

|---|---|---|---|

| Acidic (e.g., HBr) | Br⁻ | C2 (More Substituted) | 2-Bromo-1-hexanol |

| Basic (e.g., NaBr, base catalyst) | Br⁻ | C1 (Less Substituted) | 1-Bromo-2-hexanol |

Conversion of Alcohols to Bromoalcohols

Another synthetic strategy involves the selective conversion of one hydroxyl group in a diol to a bromide. For the synthesis of 2-bromo-1-hexanol, the logical starting material would be 1,2-hexanediol (B41856). This diol possesses a primary alcohol at the C1 position and a secondary alcohol at the C2 position.

Phosphorous tribromide (PBr₃) and thionyl bromide (SOBr₂) are common reagents for converting alcohols into alkyl bromides. commonorganicchemistry.combyjus.com The reaction with PBr₃ typically proceeds through an Sₙ2 mechanism, where the alcohol's hydroxyl group is converted into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion. orgosolver.comwikipedia.org This mechanism works well for primary and secondary alcohols. byjus.comwikipedia.org

However, when faced with a diol containing both primary and secondary alcohols, such as 1,2-hexanediol, regioselectivity becomes a major challenge. Sₙ2 reactions are sensitive to steric hindrance. The primary alcohol at C1 is less sterically hindered than the secondary alcohol at C2. Consequently, reagents like PBr₃ and SOBr₂ will preferentially react with the primary hydroxyl group. orgosolver.com This selective reaction would lead to the formation of 1-bromo-2-hexanol, not the desired 2-bromo-1-hexanol. Achieving the selective bromination of the secondary hydroxyl group in 1,2-hexanediol typically requires a multi-step process involving protection of the more reactive primary alcohol, bromination of the secondary alcohol, and subsequent deprotection.

| Synthetic Route | Starting Material | Key Reagents | Major Product | Target Compound Formed? |

|---|---|---|---|---|

| Halohydrin Formation | 1-Hexene | Br₂, H₂O | 1-Bromo-2-hexanol | No (Regioisomer) |

| Acid-Catalyzed Epoxide Opening | 1,2-Epoxyhexane | HBr | 2-Bromo-1-hexanol | Yes |

| Diol Conversion | 1,2-Hexanediol | PBr₃ or SOBr₂ | 1-Bromo-2-hexanol | No (Regioisomer) |

Deoxygenative Halogenation Strategies

Deoxygenative halogenation serves as a direct method for converting alcohols into alkyl halides. While the direct deoxygenative bromination of 1-hexanol (B41254) would primarily yield 1-bromohexane, a strategic approach targeting a vicinal diol precursor like 1,2-hexanediol allows for the synthesis of 2-bromo-1-hexanol. This transformation involves the selective replacement of one hydroxyl group with a bromine atom.

One common method involves treating the diol with hydrogen bromide (HBr). sciencemadness.org For the monobromination of α,ω-diols, reacting the diol with aqueous HBr in a solvent like toluene (B28343) has proven effective. msu.edursc.org Although this method is often used for diols with greater separation between hydroxyl groups, the principles can be adapted for vicinal diols, where controlling stoichiometry and reaction conditions is crucial to prevent the formation of the dibromide. The lower reactivity of the resulting bromo alcohol compared to the starting diol can aid selectivity, potentially due to the formation of aggregates like reverse micelles that shield the remaining hydroxyl group. msu.eduorganic-chemistry.org

Alternative reagents for the deoxygenative halogenation of alcohols include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). sciencemadness.org These reagents are known for converting alcohols to bromides, typically through an Sₙ2 mechanism. organic-chemistry.org For a vicinal diol like 1,2-hexanediol, careful control of reagent stoichiometry is paramount to achieve selective monobromination.

A more advanced system for the deoxygenative halogenation of alcohols utilizes a combination of triphenylphosphine and a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) (BrCH₂CH₂Br). This method is effective for a wide range of alcohols and proceeds under mild conditions.

| Precursor | Reagent System | Product | Key Observation |

| 1,6-Hexanediol | 48% HBr / Toluene | 6-Bromo-1-hexanol (B126649) | Reaction under reflux; polymerization can be a side reaction. sciencemadness.org |

| Diols | HBr / Toluene | ω-Bromo alcohols | Azeotropic removal of water was found to decrease selectivity. msu.eduorganic-chemistry.org |

| Alcohols | PPh₃ / CBr₄ | Alkyl Bromides | A very good system for converting alcohols to bromides. sciencemadness.org |

| Alcohols | PPh₃ / BrCH₂CH₂Br | Alkyl Bromides | An efficient reagent system for deoxygenative bromination. |

Indirect Synthetic Pathways

Indirect routes to 2-bromo-1-hexanol often begin with precursors that already contain the basic carbon skeleton and require functional group interconversions.

Reduction of Halogenated Carbonyl Compounds

This pathway involves the synthesis of an α-brominated carbonyl compound, followed by its selective reduction to the corresponding bromoalcohol.

The synthesis of 2-bromo-1-hexanol can be efficiently achieved through the selective reduction of 2-bromohexanal (B3255019). This precursor, an α-halo aldehyde, features two reactive sites: the aldehyde carbonyl group and the carbon-bromine bond. The key to a successful synthesis is the use of a reducing agent that chemoselectively reduces the aldehyde to a primary alcohol without causing reductive cleavage of the C-Br bond.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, less frequently, lithium aluminum hydride (LiAlH₄). acs.org Sodium borohydride is generally the preferred reagent due to its milder nature and higher selectivity for aldehydes and ketones over other functional groups. The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at cool temperatures. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol, 2-bromo-1-hexanol.

The general mechanism for the reduction of an α-halo aldehyde is analogous to that of other aldehydes. rsc.org The reaction must be controlled to prevent side reactions, such as elimination or substitution of the bromide. The use of mild conditions and a selective reagent like NaBH₄ ensures that the desired 2-bromo-1-hexanol is the major product. This method is valuable as it allows for the creation of the bromoalcohol from a different class of precursor, leveraging the well-established chemistry of carbonyl compounds. nih.govnih.gov

| Precursor | Reducing Agent | Solvent | Product |

| 2-Bromohexanal | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-Bromo-1-hexanol |

| α-Halo Ketones | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | α-Halo Alcohols acs.org |

| Aldehydes | Hydrogen (H₂) / Transition Metal Catalyst | Various | Primary Alcohols rsc.org |

Electrochemical Approaches to β-Bromo-α-alkyloxyalkanes

Electrochemical synthesis offers a green and efficient alternative for the vicinal difunctionalization of alkenes. To synthesize a β-bromo-α-alkyloxyalkane, which is structurally analogous to 2-bromo-1-hexanol (where the alkyloxy group is a hydroxyl), a metal-free electrochemical method can be employed. researchgate.net

This process typically involves the electrolysis of a solution containing an alkene (e.g., 1-hexene) and a bromine source, such as dibromomethane (B42720) or a bromide salt (e.g., NaBr), in an alcohol solvent (e.g., methanol, ethanol). researchgate.netiupac.org The reaction is performed under ambient conditions in an undivided cell. Mechanistic studies suggest that the bromine source is oxidized at the anode to generate a bromine radical. iupac.org This radical then participates in the vicinal difunctionalization of the alkene. The process avoids the need for stoichiometric chemical oxidants, making it an environmentally benign approach. researchgate.netencyclopedia.pub

In a typical setup for producing a bromohydrin ether, an alkene and a bromide source are electrolyzed in an alcohol solvent, often with an acid additive to improve yield. encyclopedia.pubtorvergata.it The alkene reacts with the electrochemically generated electrophilic bromine species to form a cyclic bromonium ion intermediate, which is then attacked by the alcohol solvent as a nucleophile to yield the final β-bromo-α-alkyloxyalkane product. torvergata.it

| Alkene Substrate | Bromine Source | Solvent/Nucleophile | Key Conditions | Product Type |

| Various Alkenes | Dibromomethane | Alcohol | Metal-free, ambient conditions, electrolysis. researchgate.netiupac.org | β-Bromo-α-alkyloxyalkanes |

| Styrene | aq. NaBr | DMSO/H₂O, Acetic Acid | Glassy carbon anode, platinum cathode. encyclopedia.pubtorvergata.it | Bromohydrins |

| Various Alkenes | NaBr | DMF (as formyloxylation reagent) | Undivided electrochemical cell, oxidant-free. | β-Bromo-α-formyloxyalkanes |

Halogenative Rearrangements (e.g., Semipinacol Rearrangement)

The semipinacol rearrangement is a powerful reaction for constructing carbonyl compounds, often with the creation of a quaternary carbon center, through a 1,2-migration process. dergipark.org.trnih.gov A variant, the halogenative semipinacol rearrangement, typically involves the reaction of an allylic alcohol with an electrophilic halogen source. nih.govscribd.com

In this reaction, an electrophile, such as N-bromosuccinimide (NBS), initiates the process by reacting with the alkene of an allylic alcohol. scribd.comrsc.org This leads to the formation of a halonium ion intermediate. Instead of being intercepted by an external nucleophile, a 1,2-migration of an adjacent alkyl, aryl, or hydride group occurs, leading to the formation of a β-haloketone or β-haloaldehyde. rsc.orgepdf.pub The reaction is driven by the formation of a stable carbonyl group. dergipark.org.tr

For instance, an allylic alcohol could be subjected to a halogenative semipinacol rearrangement using NBS in a suitable solvent. scribd.com Recent eco-friendly protocols utilize inorganic halide salts as the halogen source under electrochemical conditions or with green oxidants like oxone. nih.govepdf.pubresearchgate.netacs.org While the typical product is a β-haloketone, the underlying principle involves the formation of a C-Br bond and rearrangement of the carbon skeleton, representing a sophisticated pathway to functionalized halo-compounds.

| Substrate Type | Reagent/Initiator | Key Transformation | Typical Product |

| Allylic Alcohols | N-Bromosuccinimide (NBS) | Halogenation / 1,2-migration | β-Haloketones scribd.com |

| Propargylic Alcohols | N-Iodosuccinimide (NIS) | Halogenative semipinacol rearrangement | α-Haloalkenyl boronates rsc.org |

| Allylic Alcohols | Inorganic Halide Salt / Electrocatalysis | Halogenation / Semipinacol rearrangement | β-Halocarbonyls nih.govacs.org |

Transition Metal-Catalyzed Bromofunctionalization of Alkenes

Transition metal catalysis provides efficient and selective routes for the functionalization of alkenes. The synthesis of 2-bromo-1-hexanol from 1-hexene is an example of a bromohydroxylation reaction, a specific type of bromofunctionalization. Several transition metals have been shown to catalyze this transformation.

Vanadium-based catalysts are particularly effective. Vanadium-dependent haloperoxidase enzymes, found in marine organisms, catalyze the oxidation of halides with hydrogen peroxide to form electrophilic halogenating species. torvergata.itrsc.org Mimicking this natural process, synthetic systems using a vanadium catalyst (e.g., vanadate), a bromide source (e.g., KBr), and an oxidant (e.g., H₂O₂) can achieve the oxybromination of alkenes. iupac.orgtorvergata.it These reactions proceed under mild, often biphasic, conditions to produce bromohydrins with high selectivity. iupac.orgtorvergata.it The mechanism is proposed to involve a vanadium-bound hypobromite (B1234621) intermediate. iupac.org Vanadium chloroperoxidase (CiVCPO) has been used as a biocatalyst for the efficient hydroxyhalogenation of a range of alkenes, yielding halohydrins. rsc.orgrsc.org

Iron complexes have also been developed for related transformations. For example, chiral iron catalysts have been used for the enantioselective reduction of α-halo ketones to produce chiral halohydrins, demonstrating iron's utility in synthesizing these structures. nih.gov While this is a reduction, other iron-catalyzed reactions that functionalize C-H bonds adjacent to unsaturation are also known, highlighting the versatility of this abundant metal in organic synthesis. nih.govdergipark.org.tr

| Catalyst System | Substrate | Reagents | Product |

| Vanadium(V) | Styrene, other alkenes | KBr, H₂O₂ | Bromohydrin and Dibromide iupac.orgtorvergata.it |

| Vanadium Chloroperoxidase (CiVCPO) | Styrene, aliphatic alkenes | KBr, H₂O₂, buffer | Bromohydrins rsc.orgrsc.org |

| Chiral Iron "boxmi" pincer complex | Functionalized Ketones | Silane (reducing agent) | Chiral Halohydrins nih.gov |

Reaction Mechanisms and Transformations of 2 Bromo 1 Hexanol Derivatives

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. As a secondary alkyl halide, 2-bromo-1-hexanol can react via two distinct mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing mechanism is dictated by specific reaction conditions, including the nature of the nucleophile, the solvent, and the substrate's structure.

SN1 and SN2 Reaction Pathways

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ksu.edu.sayoutube.comsavemyexams.com The rate of this reaction is dependent on the concentration of both the substrate (2-bromo-1-hexanol) and the incoming nucleophile, exhibiting second-order kinetics. chemicalnote.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For primary and secondary alkyl halides, the SN2 mechanism is often preferred because the electrophilic carbon is relatively accessible to the nucleophile. lumenlearning.com

In contrast, the SN1 reaction is a two-step process. youtube.comchemicalnote.com The first and rate-determining step involves the spontaneous, slow dissociation of the carbon-bromine bond to form a secondary carbocation intermediate and a bromide ion. chemicalnote.commanifoldapp.orglibretexts.org The stability of this carbocation is a crucial factor; secondary carbocations are more stable than primary ones, making the SN1 pathway plausible for 2-bromo-1-hexanol. chemicalnote.comkhanacademy.org In the second, faster step, the carbocation is rapidly attacked by a nucleophile. ksu.edu.salibretexts.org The rate of the SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. youtube.commasterorganicchemistry.com This mechanism is favored by weak nucleophiles (such as water or alcohols, leading to solvolysis) and polar protic solvents, which can stabilize the carbocation intermediate and the leaving group anion through solvation. manifoldapp.orgpearson.com

Stereochemical Course of Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction on 2-bromo-1-hexanol is a direct consequence of the reaction mechanism.

SN2 Stereochemistry : The SN2 mechanism proceeds with a defined stereochemical path. The nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". ksu.edu.sa This leads to a predictable inversion of configuration at the chiral center (C2). For example, if the starting material is (R)-2-bromo-1-hexanol, the SN2 product will be the (S)-enantiomer. This stereospecificity is a hallmark of the SN2 reaction. youtube.com

SN1 Stereochemistry : The SN1 mechanism involves a planar, sp²-hybridized carbocation intermediate. ksu.edu.samanifoldapp.org This planarity allows the incoming nucleophile to attack from either face (top or bottom) with nearly equal probability. ksu.edu.samanifoldapp.orgmasterorganicchemistry.com Consequently, if the reaction starts with an optically active enantiomer of 2-bromo-1-hexanol, the product is typically a mixture of both enantiomers (retention and inversion of configuration). masterorganicchemistry.com This process, which results in a loss of optical activity, is known as racemization . manifoldapp.orgmasterorganicchemistry.com In practice, complete racemization is not always observed, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

Impact of Solvent and Nucleophile Structure on Reactivity

The competition between SN1 and SN2 pathways for 2-bromo-1-hexanol can be controlled by the careful selection of solvents and nucleophiles.

Solvent Effects :

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate and the bromide leaving group, these solvents strongly favor the SN1 pathway . echemi.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) lack O-H or N-H bonds. While they can solvate cations, they are less effective at solvating anions. This leaves the nucleophile less "caged" by solvent molecules and thus more reactive, favoring the single-step SN2 pathway .

Nucleophile Effects :

Strong Nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻) have a high affinity for the electrophilic carbon and favor the SN2 mechanism, where the nucleophile is actively involved in the rate-determining step. lumenlearning.comlibretexts.org

Weak Nucleophiles (e.g., H₂O, ROH) are not aggressive enough to force the concerted SN2 mechanism. They will typically wait for the formation of a carbocation and react via the SN1 pathway. khanacademy.org

Nucleophile Concentration : A high concentration of a strong nucleophile will increase the rate of an SN2 reaction but will not affect the rate of an SN1 reaction. savemyexams.com

Steric Hindrance : Bulky nucleophiles can sterically hinder the backside attack required for the SN2 mechanism, potentially slowing it down and allowing the E2 elimination pathway to become more competitive.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate | Secondary (possible) | Secondary (competes with SN1) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (Inversion + Retention) | Inversion of Configuration |

Elimination Reactions

In the presence of a base, 2-bromo-1-hexanol can undergo elimination (dehydrobromination) to form an alkene. This process involves the removal of the bromine atom from C2 and a proton from an adjacent carbon (either C1 or C3). Similar to substitution, elimination can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). lumenlearning.com

E1 and E2 Elimination Pathways

The E2 reaction is a single-step, concerted process where the base removes a proton from a β-carbon at the same time the C-Br bond breaks and the π-bond of the alkene forms. lumenlearning.comchemicalnote.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. lumenlearning.com This pathway is favored by strong, concentrated bases and is highly competitive with the SN2 reaction. ksu.edu.sa For the E2 mechanism to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond. iitk.ac.inmasterorganicchemistry.com

The E1 reaction is a two-step process that begins with the same first step as the SN1 reaction: the formation of a carbocation intermediate. lumenlearning.comiitk.ac.in In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. lumenlearning.com E1 reactions are unimolecular in their rate-determining step and are favored under the same conditions as SN1 reactions: polar protic solvents and weak bases. iitk.ac.in E1 and SN1 reactions are almost always in direct competition. ksu.edu.saiitk.ac.in Increasing the reaction temperature generally favors elimination over substitution. ksu.edu.samasterorganicchemistry.com

Regioselectivity in Alkene Formation: Zaitsev's and Hofmann's Rules

When 2-bromo-1-hexanol undergoes elimination, two different constitutional isomers can be formed, depending on whether a proton is removed from C1 or C3. The prediction of the major product in such cases is governed by principles of regioselectivity.

Zaitsev's Rule : This rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. chemistrysteps.comucalgary.calibretexts.org For 2-bromo-1-hexanol, removal of a proton from the C3 methylene group (–CH₂–) would yield hex-2-en-1-ol . This is a disubstituted alkene. Zaitsev's rule is generally followed in E1 reactions and in E2 reactions that use small, strong bases (e.g., sodium ethoxide). masterorganicchemistry.comlibretexts.org

Hofmann's Rule : This rule predicts that when a sterically hindered (bulky) base is used, the major product will be the less substituted, less stable alkene. chemistrysteps.comlibretexts.org The bulky base (e.g., potassium tert-butoxide) has difficulty accessing the more sterically hindered proton on the interior carbon (C3). Instead, it preferentially removes the more accessible proton from the less hindered carbon. chemistrysteps.comlibretexts.org In the case of 2-bromo-1-hexanol, removal of a proton from the C1 carbon would lead to the formation of hex-1-en-1-ol , an enol that would likely tautomerize to hexanal. However, considering the removal of a proton from the terminal methyl group in a different isomer like 1-bromohexane, the Hofmann product would be 1-hexene (B165129). For 2-bromo-1-hexanol, the key competition is between removing a proton from C3 to give the Zaitsev product or from C1. Given the acidity of the proton alpha to the hydroxyl group, the reaction can be complex. However, the general principle of a bulky base favoring the attack on the less sterically hindered proton applies. chemistrysteps.com

| Base | Major Product | Governing Rule | Rationale |

|---|---|---|---|

| Sodium Ethoxide (CH₃CH₂ONa) | hex-2-en-1-ol | Zaitsev | A small, strong base favors the formation of the more stable, more substituted alkene. chemistrysteps.com |

| Potassium tert-Butoxide ( (CH₃)₃COK ) | hex-1-en-1-ol (enol) | Hofmann | A sterically hindered base preferentially removes the more accessible proton from the less substituted carbon. chemistrysteps.comlibretexts.org |

Stereochemical Requirements for E2 Reactions (Anti-Coplanar Geometry)

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton while a leaving group departs simultaneously, leading to the formation of a double bond. The stereochemistry of this reaction is highly specific and requires a particular spatial arrangement of the atoms involved. For the E2 reaction to proceed efficiently, the hydrogen atom being abstracted and the leaving group (in this case, the bromine atom) must be in an anti-coplanar, or anti-periplanar, orientation. libretexts.orglibretexts.org

This geometric constraint means that all four reacting atoms—the hydrogen, the two carbon atoms from which the hydrogen and bromine are attached, and the bromine—lie in the same plane. libretexts.org The anti-coplanar arrangement, where the hydrogen and the bromine are on opposite sides of the carbon-carbon bond, is strongly preferred over the syn-coplanar arrangement. libretexts.org This preference is due to two main factors:

Orbital Overlap: The anti-coplanar alignment allows for optimal overlap between the C-H σ bonding orbital and the C-Br σ* anti-bonding orbital in the transition state. This orbital overlap is crucial for the formation of the new π bond of the resulting alkene. youtube.comchemtube3d.com

Transition State Stability: The anti-periplanar conformation corresponds to a staggered arrangement of the substituents on the two adjacent carbons, which is energetically more stable than the eclipsed conformation required for a syn-periplanar transition state. libretexts.org A more stable transition state leads to a lower activation energy and a faster reaction rate. libretexts.orgpressbooks.pub

In cyclic systems, this requirement means that both the hydrogen and the leaving group must typically occupy axial positions for the E2 elimination to occur readily. libretexts.orglibretexts.org For an acyclic molecule like a derivative of 2-bromo-1-hexanol, the molecule must adopt a conformation where the β-hydrogen and the bromine atom are 180° apart. The stereochemistry of the starting material, if it is diastereomeric, will dictate the stereochemistry (E or Z) of the alkene product because of this strict geometric requirement. libretexts.orglibretexts.org

| Requirement | Description | Reason for Requirement |

|---|---|---|

| Anti-Coplanar Geometry | The β-hydrogen and the leaving group must be in the same plane and on opposite sides of the C-C bond (180° dihedral angle). | Allows for optimal overlap of the C-H σ and C-X σ* orbitals to form the new π bond. youtube.comchemtube3d.com |

| Concerted Mechanism | Bond breaking (C-H and C-X) and bond formation (C=C, B-H) occur in a single, simultaneous step. | Explains the bimolecular rate law (rate depends on both substrate and base concentration). masterorganicchemistry.com |

| Strong Base | A strong, non-bulky base is typically required to facilitate the removal of the β-hydrogen. | The base is actively involved in the rate-determining step of the reaction. libretexts.org |

Intramolecular Cyclization Reactions

Bromoalcohols like 2-bromo-1-hexanol are excellent precursors for intramolecular cyclization reactions. The presence of both a nucleophile (the hydroxyl group) and an electrophilic carbon bearing a leaving group (the bromide) within the same molecule allows for the formation of cyclic structures.

Formation of Cyclic Ethers (e.g., Tetrahydropyrans, Oxiranes)

The most common intramolecular cyclization of 2-bromo-1-hexanol is the formation of an epoxide (an oxirane), specifically 1,2-epoxyhexane (B74757). This reaction, an intramolecular variation of the Williamson ether synthesis, occurs readily upon treatment with a base. masterorganicchemistry.com The base deprotonates the primary alcohol to form an alkoxide, which then acts as an internal nucleophile. This nucleophile attacks the adjacent carbon atom bearing the bromine atom in an SN2-type displacement, resulting in the formation of a three-membered ether ring. masterorganicchemistry.com Because this is an SN2 reaction, it involves an inversion of stereochemistry at the carbon bearing the bromine.

The formation of larger cyclic ethers, such as tetrahydropyrans (six-membered rings), from bromoalcohol derivatives is also a key synthetic strategy. organic-chemistry.org To form a tetrahydropyran from a 2-bromo-1-hexanol backbone, the molecule would need to be modified, for instance, to a 5-bromo-1,2-hexanediol derivative. In such a case, the hydroxyl group at the C1 or C2 position could cyclize onto the carbon bearing the bromine at C5. The formation of five- and six-membered rings through intramolecular cyclization is generally favored due to their low ring strain. masterorganicchemistry.comyoutube.com

Competing Intramolecular versus Intermolecular Pathways

When a molecule like 2-bromo-1-hexanol is treated with a base, there is a potential competition between intramolecular cyclization to form a cyclic ether and intermolecular reaction where one molecule reacts with another. youtube.com Several factors influence which pathway is dominant:

Ring Size: Intramolecular reactions that form stable, low-strain rings, particularly five- and six-membered rings, are significantly favored over their intermolecular counterparts. youtube.com The formation of a three-membered oxirane ring from 2-bromo-1-hexanol is also very rapid due to the proximity of the reacting groups. masterorganicchemistry.com

Concentration: Intramolecular reactions are kinetically favored at low concentrations. At high concentrations, the probability of two molecules colliding increases, making the intermolecular pathway more competitive.

Thermodynamics: The stability of the resulting ring structure plays a crucial role. Tetrahydropyrans and tetrahydrofurans are thermodynamically stable, making their formation favorable. masterorganicchemistry.com

In the case of 2-bromo-1-hexanol, the proximity of the alcohol and the bromide strongly favors the intramolecular pathway to form the epoxide, especially under dilute conditions.

| Factor | Favors Intramolecular Pathway | Favors Intermolecular Pathway |

|---|---|---|

| Concentration | Low concentration (dilute solutions) | High concentration |

| Ring Stability | Formation of stable 5- or 6-membered rings. youtube.com | Formation of highly strained rings (e.g., 4-membered) is less likely. |

| Proximity of Groups | Nucleophile and electrophile are close in the carbon chain (e.g., 1,3 or 1,5 relationship). | Reacting groups are far apart, making it difficult for the chain to adopt the correct conformation. |

Metal-Mediated Intramolecular Cyclizations (e.g., Palladium Catalysis)

Modern synthetic methods often employ transition metals to catalyze intramolecular cyclizations. Palladium catalysis is particularly powerful for forming C-C bonds and can be applied to appropriately designed derivatives of 2-bromo-1-hexanol. divyarasayan.org For instance, if an unsaturated moiety (like an alkene or alkyne) is introduced into the butyl chain of 2-bromo-1-hexanol, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned.

In such a scenario, palladium(0) would oxidatively insert into the carbon-bromine bond to form an organopalladium(II) species. This intermediate could then undergo an intramolecular migratory insertion with the nearby double or triple bond, forming a new carbon-carbon bond and creating a cyclic structure. divyarasayan.org The specific regiochemistry of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would depend on the position of the unsaturation and steric factors, with the 5-exo pathway often being favored. divyarasayan.org This methodology allows for the synthesis of complex cyclic and polycyclic systems from bromo-containing precursors. chemrxiv.orgresearchgate.net

Oxidation and Reduction Chemistry of Bromoalcohols

The functional groups of 2-bromo-1-hexanol—the primary alcohol and the secondary alkyl bromide—can undergo various oxidation and reduction reactions.

Oxidation: The primary alcohol group is susceptible to oxidation. The choice of oxidizing agent determines the product:

Partial Oxidation: Using mild oxidizing agents like pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation protocols will typically convert the primary alcohol to an aldehyde, yielding 2-bromohexanal (B3255019).

Full Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or nitric acid, will oxidize the primary alcohol all the way to a carboxylic acid, forming 2-bromohexanoic acid. The secondary carbon bearing the bromine is generally stable to oxidation under these conditions. Studies on the oxidation of 1-hexanol (B41254) show its conversion to the corresponding aldehyde, hexanal. rasayanjournal.co.in

Reduction: The bromine atom can be removed through various reductive methods. Common approaches include:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can lead to the hydrogenolysis of the C-Br bond, replacing the bromine with a hydrogen atom to yield 1-hexanol.

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) with a radical initiator are effective for the reduction of alkyl halides.

If the alcohol group is first oxidized to a carbonyl (2-bromohexanal or 2-bromohexanoic acid), the carbonyl group can also be reduced. For example, a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) could reduce the aldehyde back to the alcohol without affecting the C-Br bond, while a stronger agent like LiAlH₄ would likely reduce both the carbonyl and the alkyl bromide.

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Partial Oxidation | 2-Bromo-1-hexanol | PCC, DMP, Swern Oxidation | 2-Bromohexanal |

| Full Oxidation | 2-Bromo-1-hexanol | KMnO₄, H₂CrO₄ | 2-Bromohexanoic acid |

| Reduction (Debromination) | 2-Bromo-1-hexanol | H₂, Pd/C; or Bu₃SnH, AIBN | 1-Hexanol |

| Reduction (Carbonyl) | 2-Bromohexanal | NaBH₄ | 2-Bromo-1-hexanol |

Stereochemical Control and Asymmetric Synthesis of Chiral 2 Bromo 1 Hexanol Analogs

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. For 2-bromo-1-hexanol analogs, this involves the creation of one or both stereocenters with a high degree of enantiomeric excess (ee).

Chiral Auxiliaries:

A well-established method for inducing asymmetry is the use of chiral auxiliaries. york.ac.uk These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. york.ac.uk For the synthesis of chiral 2-bromo-1-hexanol analogs, a chiral auxiliary can be attached to a precursor molecule, such as an α,β-unsaturated ester or ketone. The auxiliary then sterically hinders one face of the molecule, forcing the incoming brominating agent to attack from the less hindered face, thereby creating a new stereocenter with a specific configuration. york.ac.uk Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in asymmetric alkylations and could be adapted for bromination reactions. york.ac.ukmsu.edu The general principle involves the formation of an enolate from the N-acylated oxazolidinone, which is then subjected to an electrophilic brominating agent. The bulky substituent on the auxiliary directs the approach of the electrophile, leading to a diastereoselective bromination. Subsequent removal of the auxiliary reveals the chiral α-bromo carbonyl compound, which can then be reduced to the corresponding 2-bromo-1-hexanol analog.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for enantioselective transformations, offering a metal-free alternative to traditional methods. Chiral amines, such as derivatives of proline, can catalyze the α-bromination of aldehydes and ketones with high enantioselectivity. researchgate.net The mechanism typically involves the formation of a chiral enamine intermediate from the carbonyl compound and the organocatalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), with the catalyst controlling the facial selectivity of the attack. researchgate.netresearchgate.net This approach can provide access to chiral α-bromo aldehydes, which are direct precursors to chiral 2-bromo-1-hexanol analogs upon reduction of the aldehyde functionality. researchgate.net The Jørgensen-Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is a notable example of a catalyst effective for such transformations. researchgate.net

Table 1: Comparison of Enantioselective Bromination Strategies

| Strategy | Description | Key Features | Potential Precursors for 2-Bromo-1-hexanol Analogs |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the bromination reaction. york.ac.uk | High diastereoselectivity, well-established methods, auxiliary can often be recycled. york.ac.uk | α,β-Unsaturated esters or ketones derivatized with a chiral auxiliary. |

| Organocatalysis | A small chiral organic molecule (catalyst) is used to control the enantioselectivity of the bromination. researchgate.net | Metal-free, environmentally friendly, high enantioselectivities can be achieved. researchgate.net | Aldehydes or ketones that can form chiral enamines or enolates. researchgate.net |

Chiral Pool Synthesis:

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. tcichemicals.comsciencenet.cn For the synthesis of chiral 2-bromo-1-hexanol analogs, a suitable chiral starting material already possessing one or more of the required stereocenters can be chemically modified. For instance, a chiral epoxy alcohol, which can be derived from the Sharpless asymmetric epoxidation of an allylic alcohol, can be opened with a bromide nucleophile to introduce the bromine atom at a specific position and with a defined stereochemistry. msu.edumit.edu The inherent chirality of the starting material is transferred to the final product.

Resolution Methods:

Resolution involves the separation of a racemic mixture of a chiral compound into its individual enantiomers. tcichemicals.com For 2-bromo-1-hexanol, this can be achieved through several techniques:

Classical Resolution: This method involves reacting the racemic bromoalcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts or derivatives. tcichemicals.com These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization or chromatography. york.ac.uk Once separated, the resolving agent is removed to yield the individual enantiomers of the 2-bromo-1-hexanol.

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. ntnu.noorgsyn.org For example, an enzyme, such as a lipase (B570770), can be used to selectively acylate one enantiomer of racemic 2-bromo-1-hexanol at a much faster rate than the other. orgsyn.orgkyoto-u.ac.jp This results in a mixture of one enantiomer in its acylated form and the other enantiomer in its unreacted alcohol form, which can then be separated. Novozym 435 (Candida antarctica lipase B) is a commonly used enzyme for the kinetic resolution of various alcohols. ntnu.no

Diastereoselective Transformations

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of these diastereomers. In the context of 2-bromo-1-hexanol analogs, if a precursor already possesses a chiral center, subsequent reactions can be influenced by this existing stereochemistry.

For example, the reduction of a chiral α-bromo ketone to a 2-bromo-1-hexanol analog can proceed diastereoselectively. The existing chiral center at the α-position can direct the approach of the reducing agent to the carbonyl group, leading to the preferential formation of one diastereomer over the other. The Felkin-Anh model can often be used to predict the stereochemical outcome of such nucleophilic additions to chiral carbonyl compounds. shu.ac.uk Similarly, electrophilic addition of bromine to a chiral allylic alcohol can exhibit diastereoselectivity, where the resident hydroxyl group directs the attack of the bromine to one face of the double bond. msu.edu

Regioselective and Stereospecific Functionalizations

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of 2-bromo-1-hexanol analogs, regioselectivity is crucial when functionalizing a molecule with multiple potential reaction sites. For instance, the bromination of an unsymmetrical alkene precursor must be controlled to ensure the bromine atom is introduced at the desired carbon (C2). The choice of reagents and reaction conditions can significantly influence the regiochemical outcome of reactions like hydrobromination or halohydrin formation. ma.edu

Stereospecificity:

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. slideshare.net SN2 reactions are classic examples of stereospecific transformations, proceeding with inversion of configuration at the reacting center. stackexchange.compdx.edu This property can be exploited in the synthesis of chiral 2-bromo-1-hexanol analogs. For example, a chiral epoxide can be opened by a bromide nucleophile in an SN2 fashion. The stereochemistry of the resulting bromoalcohol will be determined by the stereochemistry of the starting epoxide. This provides a reliable method for controlling the absolute configuration at both the C1 and C2 positions.

Table 2: Summary of Stereochemical Control Strategies

| Strategy | Focus | Key Principle | Application to 2-Bromo-1-hexanol Analogs |

|---|---|---|---|

| Enantioselective Synthesis | Creating a single enantiomer. | Use of chiral auxiliaries, catalysts, or starting materials to induce asymmetry. york.ac.uktcichemicals.com | Asymmetric bromination of prochiral precursors; kinetic resolution of racemic 2-bromo-1-hexanol. researchgate.netntnu.no |

| Diastereoselective Transformations | Controlling the formation of diastereomers. | An existing stereocenter in the substrate influences the stereochemical outcome of a subsequent reaction. msu.edu | Diastereoselective reduction of chiral α-bromo ketones; diastereoselective bromination of chiral allylic alcohols. msu.edushu.ac.uk |

| Regioselective Functionalization | Controlling the position of a new functional group. | Exploiting electronic and steric factors to direct a reaction to a specific site. nih.govorganic-chemistry.org | Directed bromination of an unsymmetrical alkene precursor to ensure bromine addition at C2. |

| Stereospecific Functionalization | The stereochemistry of the product is determined by the stereochemistry of the reactant. slideshare.net | Reactions with a defined stereochemical mechanism, such as SN2 inversion. stackexchange.com | Nucleophilic opening of a chiral epoxide with bromide to set the stereochemistry at C1 and C2. |

Computational and Theoretical Investigations of 2 Bromo 1 Hexanol

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of 2-bromo-1-hexanol. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's electron distribution, orbital interactions, and bonding characteristics. gatech.edu

The electronic structure of 2-bromo-1-hexanol is significantly influenced by the presence of the electronegative bromine and oxygen atoms. These atoms create a dipole moment in the molecule and affect the electron density of neighboring carbon atoms. The carbon-bromine bond is known to be weaker and more easily broken than a carbon-chlorine bond, a factor that influences the compound's reactivity. muni.cz

Natural Bond Orbital (NBO) analysis is a computational technique used to study orbital interactions. In molecules like 2-bromoethanol, which is structurally related to 2-bromo-1-hexanol, NBO analysis has shown the presence of intramolecular hydrogen bonding between the hydroxyl group and the halogen. core.ac.uk This interaction, along with other hyperconjugative interactions, plays a crucial role in stabilizing certain conformations of the molecule. core.ac.uk

Table 1: Calculated Electronic Properties of 2-Bromo-1-hexanol and Related Compounds

| Property | 2-Bromo-1-hexanol | 2-Bromoethanol | 6-Bromo-1-hexanol (B126649) |

|---|---|---|---|

| Molecular Formula | C6H13BrO chemspider.com | C2H5BrO | C6H13BrO sigmaaldrich.com |

| Molecular Weight ( g/mol ) | 181.07 nih.gov | 124.96 | 181.07 chemscene.com |

| Topological Polar Surface Area (TPSA) (Ų) | 20.23 | 20.23 | 20.23 chemscene.com |

| XLogP3 | 1.9 | 0.6 | 1.9 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 chemscene.com |

Reaction Coordinate Analysis and Transition State Characterization

Reaction coordinate analysis is a computational method used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For reactions involving 2-bromo-1-hexanol, such as nucleophilic substitution or elimination, computational methods can predict the structure and energy of the transition state. For instance, in an SN2 reaction, the transition state would involve the incoming nucleophile and the leaving bromide ion simultaneously associated with the carbon atom. muni.cz The stability of this transition state is influenced by steric hindrance and electronic effects from the rest of the molecule.

In the context of bromohydrin formation from an alkene, the reaction proceeds through a charged intermediate. ma.edu The subsequent attack by a nucleophile, such as water, leads to the final product. ma.edu Computational studies can elucidate the energetics of these steps and the structure of the intermediates and transition states involved.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of 2-bromo-1-hexanol over time. chemrxiv.org These simulations model the movements of atoms and the changes in molecular conformation due to thermal motion and intermolecular interactions. researchgate.net

The potential energy surfaces for 2-haloethanols indicate multiple minima corresponding to different rotational isomers (rotamers). core.ac.uk The relative energies of these conformers determine their population at a given temperature.

Table 2: Stable Conformers of 2-Haloethanols

| Conformer | Dihedral Angle (H-O-C-C) | Key Intramolecular Interaction |

|---|---|---|

| gg | gauche | Intramolecular hydrogen bond (OH···X) |

| gg' | gauche | - |

| gt | gauche | - |

| tg | trans | - |

Source: Adapted from theoretical studies on 2-haloethanols. core.ac.uk The 'g' and 't' refer to gauche and trans orientations, respectively.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions involving 2-bromo-1-hexanol.

Reactivity: The reactivity of 2-bromo-1-hexanol is largely dictated by the C-Br and O-H bonds. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. The hydroxyl group can be protonated under acidic conditions, converting it into a better leaving group (water) and facilitating dehydration or substitution reactions. libretexts.org

Regioselectivity: In reactions where there are multiple possible sites for a chemical change, regioselectivity refers to the preference for one site over another. For example, in the formation of a bromohydrin from an unsymmetrical alkene, the bromine atom typically adds to the less substituted carbon, while the hydroxyl group adds to the more substituted carbon (Markovnikov's rule). masterorganicchemistry.com Computational studies can help predict this outcome by calculating the relative stabilities of the possible intermediates. ma.edu

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving 2-bromo-1-hexanol, the stereochemistry of the product is often determined by the reaction mechanism. For example, an SN2 reaction at the carbon bearing the bromine atom will proceed with an inversion of configuration. reddit.com Computational modeling of the transition states can help predict the favored stereochemical outcome. For addition reactions to alkenes, the formation of a cyclic bromonium ion intermediate often leads to anti-addition of the bromine and the nucleophile. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Hexanol (B41254), 2-bromo-.

High-Resolution 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers primary insights into the molecular structure. In the ¹H NMR spectrum of 1-Hexanol, 2-bromo-, specific chemical shifts and multiplicities are expected for the different protons in the molecule. chegg.com For instance, the protons on the carbon bearing the bromine atom (C2) and the carbon with the hydroxyl group (C1) would exhibit distinct signals. The chemical shifts for protons are influenced by the electronegativity of nearby atoms. msu.edu

Table 1: Exemplary ¹H NMR Data for 1-Hexanol, 2-bromo- chegg.com

| Proton Assignment | Chemical Shift (δ) ppm | Expected Multiplicity |

| H1' | 4.08 | Doublet of doublets |

| H1'' | 3.49 | Doublet of doublets |

| H2 | 3.18 | Multiplet |

| H3 | 1.55 | Multiplet |

| H4 | 1.48 | Multiplet |

| H5 | 1.48 | Multiplet |

| H6 | 0.9 | Triplet |

| OH | Variable | Singlet (broad) |

Table 2: Exemplary ¹³C NMR Data for 1-Hexanol, 2-bromo- ias.ac.in

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 | ~71.6 |

| C2 | ~60.5 |

| C3 | ~34.3 |

| C4 | ~37.3 |

| C5 | ~23.9 |

| C6 | ~19.6 |

Isotopic Labeling for Mechanism Determination

Isotopic labeling, such as the use of deuterium (B1214612) (²H), is a powerful tool for elucidating reaction mechanisms. In reactions involving 1-Hexanol, 2-bromo-, deuterium can be strategically incorporated to trace the fate of specific hydrogen atoms. For example, in a dehydrobromination reaction, labeling the protons on C1 and C2 can help distinguish between different elimination pathways (e.g., E1 vs. E2). The presence or absence of deuterium in the products, as determined by NMR or mass spectrometry, provides direct evidence for the mechanism. acs.org

Advanced NMR Experiments

Advanced NMR experiments provide further detailed structural and dynamic information.

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE): These experiments detect through-space interactions between protons that are close in proximity, which is invaluable for determining stereochemistry. For a molecule like 1-Hexanol, 2-bromo-, NOE or ROE can help to establish the relative orientation of substituents around the chiral center at C2. bas.bg

Diffusion Ordered Spectroscopy (DOSY): DOSY separates NMR signals based on the diffusion coefficient of the molecules. copernicus.orgucsb.edu This technique can be used to confirm the presence of a single species in solution and to estimate its molecular size. copernicus.orgosti.gov In a sample of 1-Hexanol, 2-bromo-, a DOSY experiment would be expected to show all proton signals aligning at the same diffusion coefficient, confirming they belong to the same molecule. ox.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For 1-Hexanol, 2-bromo-, high-resolution mass spectrometry (HRMS) can confirm the molecular formula C6H13BrO by providing a highly accurate mass measurement. nih.govias.ac.in

The mass spectrum also reveals characteristic fragmentation patterns that aid in structural confirmation. uni-saarland.de The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, which will show two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). slideshare.netlibretexts.org Common fragmentation pathways for haloalkanes and alcohols include the loss of the halogen atom (Br radical) and the loss of a water molecule (H₂O). slideshare.netlibretexts.org Alpha-cleavage next to the oxygen atom is also a common fragmentation pattern for alcohols. slideshare.net

Table 3: Potential Fragmentation Peaks in the Mass Spectrum of 1-Hexanol, 2-bromo-

| m/z (mass-to-charge ratio) | Fragment Identity |

| 180/182 | [M]+ (Molecular ion) |

| 162/164 | [M - H₂O]+ |

| 101 | [M - Br]+ |

| 83 | [M - Br - H₂O]+ |

| 45 | [CH₂OH]+ (from cleavage next to the alcohol) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Hexanol, 2-bromo- will exhibit characteristic absorption bands. chegg.comdocbrown.info A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. wpmucdn.com The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol typically appears in the range of 1050-1150 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. wpmucdn.com

Table 4: Characteristic IR Absorption Bands for 1-Hexanol, 2-bromo-

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 (broad) | Stretch |

| C-H (alkane) | 2850-3000 | Stretch |

| C-O (alcohol) | 1050-1150 | Stretch |

| C-Br | 500-600 | Stretch |

Applications of 2 Bromo 1 Hexanol As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2-bromo-1-hexanol as an intermediate stems from its ability to participate in sequential reactions at its two distinct functional groups. This allows for the controlled, stepwise assembly of complex target molecules. Chemists can selectively react either the alcohol or the bromide, temporarily mask one group while transforming the other, and then proceed with further modifications.

One fundamental application involves its use in carbon-carbon bond-forming reactions, which are central to building molecular complexity. For instance, the hydroxyl group can be protected, and the bromide can be converted into an organometallic species, such as a Grignard reagent. mnstate.eduwvu.edu While the direct formation of a Grignard reagent from 2-bromo-1-hexanol is complicated by the acidic proton of the alcohol, protecting the hydroxyl group (e.g., as a silyl (B83357) ether) circumvents this issue. The resulting Grignard reagent can then react with various electrophiles like aldehydes, ketones, or esters to form new carbon-carbon bonds. coconote.appresearchgate.net Subsequent deprotection of the alcohol reveals a new, more complex di-functional molecule, ready for further synthetic elaboration.

Alternatively, the bromide can act as an electrophilic site for nucleophilic attack by carbanions, such as those derived from organocuprates (Gilman reagents) or enolates. This strategy effectively joins the hexanol backbone to another carbon framework. For example, reacting 2-bromo-1-hexanol (with its alcohol group protected) with a lithium dialkylcuprate would result in the displacement of the bromide and the formation of a new alkyl-substituted hexanol derivative. Such strategies are fundamental in syntheses where precise construction of a carbon skeleton is required. msu.edu

Precursor for Diverse Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing chemists to swap one functional group for another to achieve a desired reactivity or structure. imperial.ac.uk 2-Bromo-1-hexanol is an excellent precursor for a multitude of these transformations due to its inherent functionalities. masterorganicchemistry.com

The hydroxyl group can be readily oxidized using various reagents to yield either an aldehyde or a carboxylic acid. uzh.ch For example, mild oxidizing agents would convert the primary alcohol to 2-bromohexanal (B3255019), while stronger conditions would produce 2-bromohexanoic acid. These products open up access to the rich chemistry of carbonyl compounds. pressbooks.pub

The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, typically via an SN2 mechanism. This allows for the introduction of a wide range of other functional groups at the C-2 position. For example, reaction with sodium cyanide can introduce a nitrile group, while reaction with sodium azide (B81097) yields an alkyl azide, a precursor to amines. vanderbilt.edu The Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, can also be adapted; in this case, the bromide of 2-bromo-1-hexanol can react with an alkoxide to form an ether linkage. masterorganicchemistry.com

One of the most significant intramolecular FGI reactions of 2-bromo-1-hexanol is its conversion to an epoxide. Treatment with a base (e.g., sodium hydroxide) causes deprotonation of the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon bearing the bromine atom to displace it and form a cyclic ether known as 2-butyloxirane. chemicalbook.comyoutube.comlibretexts.org This epoxide is itself a highly useful intermediate, susceptible to ring-opening by various nucleophiles. libretexts.orgopenstax.org

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | PCC, DMP | Aldehyde (-CHO) | Oxidation |

| Primary Alcohol (-CH₂OH) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | Oxidation |

| Alkyl Bromide (-Br) | NaCN | Nitrile (-CN) | Nucleophilic Substitution |

| Alkyl Bromide (-Br) | NaN₃ | Azide (-N₃) | Nucleophilic Substitution |

| Alkyl Bromide (-Br) | R'O⁻Na⁺ | Ether (-OR') | Nucleophilic Substitution (Williamson) |

| Alcohol and Bromide | NaOH, KOH | Epoxide | Intramolecular Nucleophilic Substitution |

Role in the Synthesis of Pharmaceutically Relevant Scaffolds and Fine Chemicals

Halohydrins like 2-bromo-1-hexanol are important starting materials and intermediates in the synthesis of pharmaceuticals and other fine chemicals. nbinno.comatamankimya.com The ability to introduce a six-carbon chain with reactive handles at both ends (after further manipulation) is valuable for building the core structures (scaffolds) of biologically active molecules.

For example, the related compound 6-bromo-1-hexanol (B126649) is used in the preparation of nitric oxide-donating analogues of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.com Similarly, 2-bromo-1-hexanol can serve as a precursor to fragments incorporated into larger drug candidates. The epoxide derived from it, 2-butyloxirane, is a key electrophilic intermediate. Ring-opening of this epoxide with amine nucleophiles is a common strategy for synthesizing β-amino alcohols, a structural motif present in many pharmaceuticals, including beta-blockers. libretexts.org

In the agrochemical industry, bromoalkanes are frequently used to introduce alkyl chains into active compounds to modify their lipophilicity and, consequently, their biological activity and environmental persistence. atamankimya.comsci-hub.se 2-Bromo-1-hexanol provides a synthetic route to such compounds with the added benefit of a hydroxyl group for further functionalization.

| Intermediate Derived from 2-Bromo-1-hexanol | Potential Pharmaceutical Scaffold/Fine Chemical | Synthetic Application |

|---|---|---|

| 2-Butyloxirane | β-Amino Alcohols | Ring-opening with amines for synthesis of beta-blocker analogues. libretexts.org |

| 2-Bromohexanoic Acid | Functionalized Carboxylic Acids/Esters | Used in the synthesis of NSAID analogues and other bioactive esters. chemicalbook.com |

| Hexyl-substituted chains | Agrochemicals, Fragrances | Introduction of a C6 chain to modify biological activity or properties. atamankimya.com |

Development of Novel Heterocyclic Compounds and Chiral Intermediates

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry. 2-Bromo-1-hexanol is a useful precursor for constructing various heterocyclic systems. For example, the 1,2-relationship of the alcohol and bromide groups is ideal for synthesizing three-membered rings like epoxides, as previously mentioned. Furthermore, it can react with difunctional nucleophiles to form larger rings. Reaction with a primary amine could lead to N-substituted aziridines, while reaction with amino alcohols could be used to generate substituted oxazolines or morpholines, depending on the reaction conditions and the structure of the nucleophile. chim.itclockss.org

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. 2-Bromo-1-hexanol, being a chiral molecule itself (the C-2 carbon is a stereocenter), can be used in stereoselective synthesis. It can be prepared in enantiomerically enriched form, for example, through the asymmetric reduction of the corresponding α-bromoketone, 2-bromo-1-hexanone. google.com

Using an enantiomerically pure form of 2-bromo-1-hexanol allows for the synthesis of chiral products. For instance, base-catalyzed cyclization of a single enantiomer of 2-bromo-1-hexanol will produce the corresponding single enantiomer of 2-butyloxirane. nih.gov These chiral epoxides are highly sought-after building blocks, as their stereospecific ring-opening provides a powerful method for controlling stereochemistry in subsequent steps, leading to the synthesis of enantiomerically pure complex targets like prostaglandins (B1171923) or certain antibiotics.

Green Chemistry Principles in the Synthesis of Bromoalcohols

Atom Economy Maximization in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. rsc.orgnumberanalytics.com

The traditional synthesis of 2-bromo-1-hexanol often involves the reaction of 1-hexene (B165129) with a brominating agent in the presence of water. galaxy.ai A common method is the use of N-bromosuccinimide (NBS) as the bromine source. wordpress.com While NBS is considered less hazardous to handle than liquid bromine, its use results in the formation of succinimide (B58015) as a byproduct, which lowers the atom economy. wordpress.com Specifically, only one bromine atom from the NBS molecule is incorporated into the desired bromoalcohol. wordpress.com

Addition reactions, in general, tend to have high atom economy because all the atoms of the reactants are incorporated into the final product. scranton.edunih.gov For instance, the direct addition of hypobromous acid (HOBr), if it could be generated and used efficiently in situ, to 1-hexene would theoretically have a 100% atom economy.

The calculation for atom economy is as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 numberanalytics.com

Let's compare two potential routes to 2-bromo-1-hexanol:

Route A: Reaction with N-Bromosuccinimide (NBS) and Water C₆H₁₂ + C₄H₄BrNO₂ + H₂O → C₆H₁₃BrO + C₄H₅NO₂ (1-hexene + NBS + Water → 2-bromo-1-hexanol + succinimide)

Route B: Hypothetical Reaction with Hypobromous Acid (HOBr) C₆H₁₂ + HOBr → C₆H₁₃BrO (1-hexene + Hypobromous Acid → 2-bromo-1-hexanol)

| Reaction Route | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproducts | Atom Economy (%) |

| Route A | 1-Hexene, NBS, Water | 84.16 + 177.98 + 18.02 = 280.16 | 2-Bromo-1-hexanol | 181.07 | Succinimide | (181.07 / 280.16) * 100 = 64.6% |

| Route B | 1-Hexene, Hypobromous Acid | 84.16 + 96.91 = 181.07 | 2-Bromo-1-hexanol | 181.07 | None | (181.07 / 181.07) * 100 = 100% |

This table illustrates the superior atom economy of a direct addition reaction compared to one involving a stoichiometric reagent that generates a significant byproduct.

Implementation of Safer Solvents and Auxiliaries

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliary substances, or their elimination altogether. wordpress.com Traditional bromination reactions often utilize hazardous chlorinated solvents like carbon tetrachloride and chloroform. acsgcipr.org These solvents are not only toxic but also contribute to environmental pollution. rsc.org

Research has focused on identifying and implementing greener solvent alternatives for the synthesis of bromoalcohols. Water is considered an ideal green solvent from an environmental standpoint. psu.edu The formation of halohydrins, such as 2-bromo-1-hexanol, can be effectively carried out in water, which serves as both a solvent and a reactant. wordpress.comleah4sci.com

Other greener solvent options that have been explored for bromination reactions include:

Ethyl acetate (B1210297) and Diethyl carbonate : These are considered environmentally friendly and recyclable solvents. psu.edu

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corncobs, it is a safer alternative to dichloromethane (B109758) and tetrahydrofuran. sigmaaldrich.com

Cyclopentyl methyl ether (CPME) : Produced via a 100% atom-economical reaction, it is a safer substitute for other ether solvents. sigmaaldrich.com

Bio-based ethanol (B145695) : Produced from grain or sugarcane, it offers a sustainable alternative to synthetic ethanol. sigmaaldrich.com

The choice of solvent can significantly impact the safety and environmental footprint of the synthesis. The move away from traditional hazardous solvents is a critical step in greening the production of 2-bromo-1-hexanol.

| Solvent | Classification | Hazards | Green Alternative For |